molecular formula C9H22N2 B8799334 1,6-Hexanediamine, N1,N1,N6-trimethyl- CAS No. 1862-11-9

1,6-Hexanediamine, N1,N1,N6-trimethyl-

Katalognummer: B8799334
CAS-Nummer: 1862-11-9
Molekulargewicht: 158.28 g/mol
InChI-Schlüssel: ZETYUTMSJWMKNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Hexanediamine, N1,N1,N6-trimethyl-: is an organic compound with the molecular formula C9H22N2. It is a derivative of hexane-1,6-diamine, where three of the hydrogen atoms are replaced by methyl groups. This compound is known for its use in various chemical syntheses and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Hexanediamine, N1,N1,N6-trimethyl- typically involves the alkylation of hexane-1,6-diamine. One common method is the reaction of hexane-1,6-diamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups of hexane-1,6-diamine attack the methyl iodide, resulting in the formation of 1,6-Hexanediamine, N1,N1,N6-trimethyl-.

Industrial Production Methods: In industrial settings, the production of 1,6-Hexanediamine, N1,N1,N6-trimethyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1,6-Hexanediamine, N1,N1,N6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Amine oxides, nitriles.

    Reduction: Primary or secondary amines, hydrocarbons.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 1,6-Hexanediamine, N1,N1,N6-trimethyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various polymers, resins, and specialty chemicals.

Biology: In biological research, the compound is utilized in the study of enzyme inhibition and protein interactions. Its unique structure allows it to act as a ligand in binding studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: Industrially, 1,6-Hexanediamine, N1,N1,N6-trimethyl- is employed in the production of coatings, adhesives, and sealants. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of 1,6-Hexanediamine, N1,N1,N6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Vergleich Mit ähnlichen Verbindungen

    Hexane-1,6-diamine: The parent compound, lacking the methyl groups, is less sterically hindered and has different reactivity.

    N~1~,N~1~-Dimethylhexane-1,6-diamine: A similar compound with only two methyl groups, which affects its chemical properties and applications.

    Trimethylhexamethylenediamine: A mixture of isomers used in the production of nylon and other polymers.

Uniqueness: 1,6-Hexanediamine, N1,N1,N6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Eigenschaften

CAS-Nummer

1862-11-9

Molekularformel

C9H22N2

Molekulargewicht

158.28 g/mol

IUPAC-Name

N,N',N'-trimethylhexane-1,6-diamine

InChI

InChI=1S/C9H22N2/c1-10-8-6-4-5-7-9-11(2)3/h10H,4-9H2,1-3H3

InChI-Schlüssel

ZETYUTMSJWMKNQ-UHFFFAOYSA-N

Kanonische SMILES

CNCCCCCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.